N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves reactions of aromatic pyrazolo[5,1-c][1,2,4]triazines with carbon-centered nucleophiles such as Grignard reagents, butyl-, and phenyllithiums . The primary addition products are then oxidized to afford previously unknown compounds .Molecular Structure Analysis
The structure of related compounds has been confirmed by various techniques such as IR, 1H, 13C, and 31P NMR, mass spectra, and X-ray analysis .Chemical Reactions Analysis
The reactions of aromatic pyrazolo[5,1-c][1,2,4]triazines with carbon-centered nucleophiles lead to the formation of addition products . Depending on the conditions of oxidation of intermediate adducts, 1,4-dihydro derivative or products of aromatization of the triazine ring can be obtained .Scientific Research Applications
Anti-Asthmatic Activities
A study conducted by Kuwahara et al. (1997) synthesized a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides and evaluated them for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Compounds with potent activity were identified, suggesting their potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Cardiovascular Agents
Sato et al. (1980) described the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems for their coronary vasodilating and antihypertensive activities. Among these compounds, one was found to exhibit potent cardiovascular agent properties, indicating a promising direction for further cardiovascular drug development (Sato et al., 1980).
ALS Inhibitors
Ren et al. (2000) discussed the design, synthesis, and structure–activity relationships of novel ALS inhibitors, including triazolopyrimidinesulfonamide compounds. This research contributes to the development of herbicidal activities, demonstrating the compound's utility in agricultural sciences (Ren et al., 2000).
Antimicrobial and Antioxidant Activities
Kumara et al. (2013) synthesized new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines and evaluated them for their in vitro antimicrobial activity against clinically isolated strains. Some compounds demonstrated good antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Kumara et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3S/c1-20(2,3)19-22-21-17-9-10-18(23-26(17)19)25-12-14(13-25)24(4)30(27,28)16-8-6-7-15(11-16)29-5/h6-11,14H,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDRLVIQUSVPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CC=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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